molecular formula C11H13NO6S B12655254 Acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester CAS No. 139326-48-0

Acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester

Cat. No.: B12655254
CAS No.: 139326-48-0
M. Wt: 287.29 g/mol
InChI Key: AZPHBGZAWWQIKA-UHFFFAOYSA-N
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Description

Acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is a chemical compound with the molecular formula C11H13NO6S It is known for its unique structure, which includes a nitrophenyl group and a sulfonyl group attached to an acetic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. One common method is the reaction of acetic acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can lead to the formation of reactive intermediates that exert various effects depending on the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, ((4-nitrophenyl)sulfonyl)-, ethyl ester
  • Acetic acid, ((4-nitrophenyl)sulfonyl)-, methyl ester
  • Acetic acid, ((4-nitrophenyl)sulfonyl)-, butyl ester

Uniqueness

Acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the isopropyl group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.

Properties

CAS No.

139326-48-0

Molecular Formula

C11H13NO6S

Molecular Weight

287.29 g/mol

IUPAC Name

propan-2-yl 2-(4-nitrophenyl)sulfonylacetate

InChI

InChI=1S/C11H13NO6S/c1-8(2)18-11(13)7-19(16,17)10-5-3-9(4-6-10)12(14)15/h3-6,8H,7H2,1-2H3

InChI Key

AZPHBGZAWWQIKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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